molecular formula C7H10N2O2S B13934327 4-Methyl-2-(methylsulfonyl)pyridin-3-amine

4-Methyl-2-(methylsulfonyl)pyridin-3-amine

Cat. No.: B13934327
M. Wt: 186.23 g/mol
InChI Key: RRNRSNMDJUUUHR-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfonyl)pyridin-3-amine is a chemical compound with the molecular formula C7H10N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 4-Methyl-2-(methylsulfonyl)pyridin-3-amine typically involves a multi-step process. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives. These intermediates are then condensed with different 2-aminopyridines to yield the final product .

Chemical Reactions Analysis

4-Methyl-2-(methylsulfonyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation, pain, and fever.

Comparison with Similar Compounds

4-Methyl-2-(methylsulfonyl)pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

4-methyl-2-methylsulfonylpyridin-3-amine

InChI

InChI=1S/C7H10N2O2S/c1-5-3-4-9-7(6(5)8)12(2,10)11/h3-4H,8H2,1-2H3

InChI Key

RRNRSNMDJUUUHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)S(=O)(=O)C)N

Origin of Product

United States

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